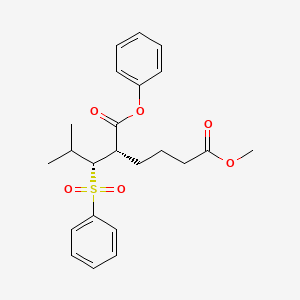
2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium is a compound of interest in various scientific fields due to its unique chemical structure and reactivity. This compound features an azide group attached to a phenoxy moiety, which is further connected to a trimethylammonium group via an ethane linker. The presence of the azide group makes it particularly useful in click chemistry and other synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium typically involves the following steps:
Formation of 4-Azidophenol: This can be achieved by reacting 4-nitrophenol with sodium azide in the presence of a reducing agent such as iron powder.
Etherification: The 4-azidophenol is then reacted with 2-chloro-N,N,N-trimethylethan-1-aminium chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition with alkynes to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, iron powder.
Click Chemistry: Copper(I) catalysts, alkynes.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azide group.
Scientific Research Applications
2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex molecules via click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Potential use in drug delivery systems due to its ability to form stable triazole linkages.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles. This reaction is highly specific and efficient, making it valuable for various applications. The trimethylammonium group can also interact with biological molecules, facilitating bioconjugation.
Comparison with Similar Compounds
Similar Compounds
4-Azidophenol: Lacks the trimethylammonium group but shares the azide functionality.
2-(4-Azidophenoxy)ethanol: Similar structure but with a hydroxyl group instead of the trimethylammonium group.
Uniqueness
2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium is unique due to the combination of the azide group and the trimethylammonium group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler analogs.
Properties
CAS No. |
111984-06-6 |
|---|---|
Molecular Formula |
C11H17N4O+ |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-(4-azidophenoxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C11H17N4O/c1-15(2,3)8-9-16-11-6-4-10(5-7-11)13-14-12/h4-7H,8-9H2,1-3H3/q+1 |
InChI Key |
SGOUZRPXBAQGMC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC1=CC=C(C=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


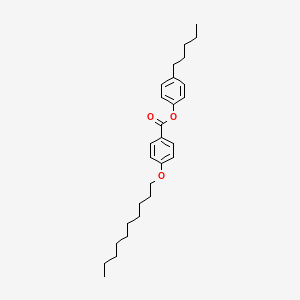
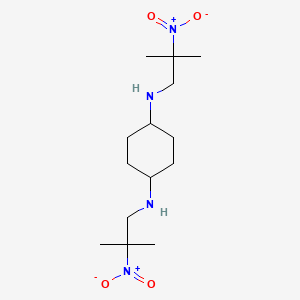
![2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol](/img/structure/B14313955.png)
![9-[3-(Dimethylamino)propyl]purin-6-amine](/img/structure/B14313959.png)
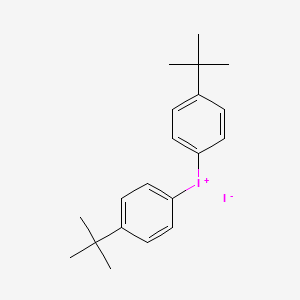
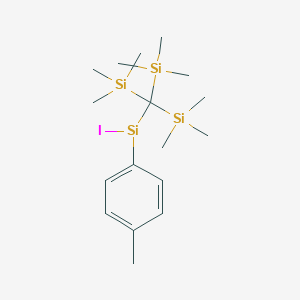
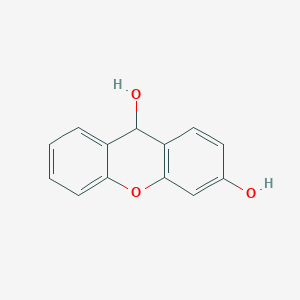
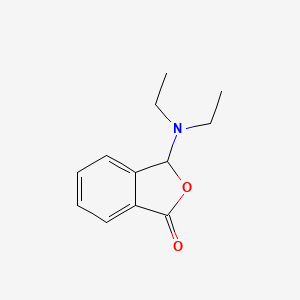
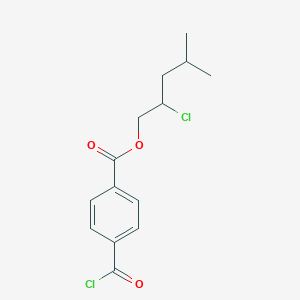
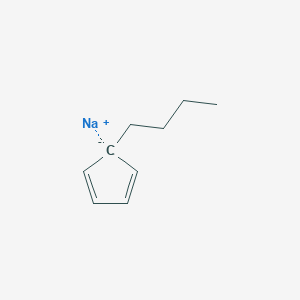
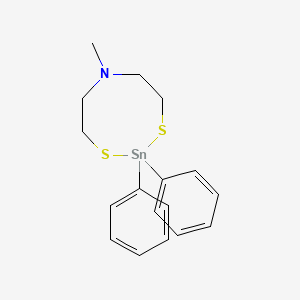
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

